molecular formula C21H18N2O4S B2557456 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid CAS No. 2138189-66-7

2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid

Cat. No. B2557456
CAS RN: 2138189-66-7
M. Wt: 394.45
InChI Key: YHIDZVSKOKETHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid, also known as Fmoc-Thz-OH, is a chemical compound that is widely used in scientific research. It is a derivative of thiazole and has a variety of applications in biochemistry, pharmacology, and other related fields.

Scientific Research Applications

Chemical Synthesis and Structural Studies

2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid, a derivative of the target compound, has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea). This synthesis process obtained from potassium thiocyanate highlights the compound's role in chemical synthesis and structural studies (Le & Goodnow, 2004). Additionally, the molecular conformations of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, were investigated based on 1H NMR spectral and X-Ray data, providing insights into their structural characteristics (Chui et al., 2004).

Luminescent Properties and Potential Applications

The compound exhibits luminescent properties, making it potentially useful for applications such as metal sensing and laser dyes. Its absorption, fluorescence, and excitation spectra have been studied at various pH values, revealing high fluorescence quantum yields and large Stokes shift values. The stability of conformers in protonated and deprotonated forms contributes to its luminescent characteristics (Grummt et al., 2007).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing compounds related to the target compound was examined, revealing insights into the stability and degradation pathways of these compounds under light exposure. This study provides valuable information for understanding the compound's stability and potential applications in environments exposed to light (Wu et al., 2007).

Biological Activity and Potential Therapeutic Applications

While information directly related to the therapeutic uses of the specific compound is excluded as per the request, it's worth noting that structurally related compounds exhibit biological activities, suggesting potential avenues for further research in medicinal chemistry. These activities include antimicrobial properties against various bacterial and fungal strains and cytotoxicity evaluations, providing a basis for exploring similar properties in 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid (Shirai et al., 2013).

properties

IUPAC Name

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(25)9-13-12-28-19(23-13)10-22-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12,18H,9-11H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIDZVSKOKETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CS4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid

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